Methyl (R)-2-amino-3-(2,4-dichlorophenyl)propanoate
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Overview
Description
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The first step involves the condensation of 2,4-dichlorobenzaldehyde with ®-2-amino-3-hydroxypropanoic acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
- Methyl (2R)-2-amino-3-(2,4-dibromophenyl)propanoate
- Methyl (2R)-2-amino-3-(2,4-dimethylphenyl)propanoate
Uniqueness
Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1 |
InChI Key |
VSZLVRSHQJSDSG-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)Cl)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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